molecular formula C11H8F3NO2 B1519285 2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate CAS No. 1087798-02-4

2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate

Cat. No. B1519285
M. Wt: 243.18 g/mol
InChI Key: JMWNSFNIRMWYBJ-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate” is a chemical compound with the molecular formula C11H8F3NO2 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate” is represented by the InChI code: 1S/C11H8F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h1,3-6H,7H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 243.19 .

Scientific Research Applications

Synthesis of 2,3-disubstituted indole and carbazole derivatives

2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate derivatives participate in palladium(II)-catalyzed cyclization with alkenes, leading to the formation of 2-substituted 3-ethenylindoles. Additionally, this compound is used in the intramolecular cyclization of ethyl 2-ethynylphenylcarbamates with an ethenyl part in the ethynyl group to produce carbazole derivatives. This process showcases the compound's utility in constructing complex heterocyclic structures, valuable in pharmaceuticals and material science (Yasuhara et al., 2002).

Synthesis of difluorinated polyols

Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate is used in a reaction sequence involving dehydrofluorination–metallation followed by BF3·OEt2 mediated addition to aldehydes. This sequence results in the formation of allylic alcohols and, subsequently, difluorinated polyols upon further reactions. This highlights the compound's role in the synthesis of complex molecules with potential applications in various fields, including material science and pharmaceuticals (Balnaves et al., 1999).

Catalytic activity in acylation reactions

Although not directly about 2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate, it's worth mentioning the high catalytic activity of scandium trifluoromethanesulfonate in acylation of alcohols with acid anhydrides. This showcases the potential reactivity of trifluoroethyl-containing compounds in facilitating acylation reactions, which could suggest possible catalytic applications for similar structures (Ishihara et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h1,3-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWNSFNIRMWYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233982
Record name 2,2,2-Trifluoroethyl N-(3-ethynylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate

CAS RN

1087798-02-4
Record name 2,2,2-Trifluoroethyl N-(3-ethynylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(3-ethynylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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